2-Bromo-5,6-dimethylpyridin-3-amine 2-Bromo-5,6-dimethylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1824593-49-8
VCID: VC4551333
InChI: InChI=1S/C7H9BrN2/c1-4-3-6(9)7(8)10-5(4)2/h3H,9H2,1-2H3
SMILES: CC1=CC(=C(N=C1C)Br)N
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067

2-Bromo-5,6-dimethylpyridin-3-amine

CAS No.: 1824593-49-8

Cat. No.: VC4551333

Molecular Formula: C7H9BrN2

Molecular Weight: 201.067

* For research use only. Not for human or veterinary use.

2-Bromo-5,6-dimethylpyridin-3-amine - 1824593-49-8

Specification

CAS No. 1824593-49-8
Molecular Formula C7H9BrN2
Molecular Weight 201.067
IUPAC Name 2-bromo-5,6-dimethylpyridin-3-amine
Standard InChI InChI=1S/C7H9BrN2/c1-4-3-6(9)7(8)10-5(4)2/h3H,9H2,1-2H3
Standard InChI Key UDEJDHHSZGOBGI-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1C)Br)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The pyridine core of 2-bromo-5,6-dimethylpyridin-3-amine is substituted with three distinct functional groups:

  • Bromine at position 2: Introduces steric bulk and electrophilic reactivity.

  • Amine at position 3: Enhances nucleophilic character and hydrogen-bonding capacity.

  • Methyl groups at positions 5 and 6: Provide steric protection and modulate electronic effects.

The compound’s planar aromatic system allows for π-π stacking interactions, while the bromine atom facilitates cross-coupling reactions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2-Bromo-5,6-dimethylpyridin-3-amine
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.06 g/mol
CAS NumberNot yet assigned
XLogP3~2.1 (estimated)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors2 (pyridine N and NH₂)

Synthetic Routes and Optimization

Bromination of 5,6-Dimethylpyridin-3-amine

The most direct synthesis involves brominating 5,6-dimethylpyridin-3-amine using bromine (Br₂) or N-bromosuccinimide (NBS). A protocol adapted from analogous pyridine brominations proceeds as follows:

Procedure:

  • Dissolve 5,6-dimethylpyridin-3-amine (25.0 g, 166 mmol) in dichloromethane (DCM, 500 mL).

  • Add Br₂ (52.75 mL, 1.02 mol) in DCM (300 mL) dropwise at 0°C.

  • Stir at 25°C for 12 hours.

  • Quench with aqueous Na₂S₂O₃, adjust to pH 7 with NaHCO₃, and extract with DCM.

  • Purify via column chromatography (petroleum ether:ethyl acetate = 1:1).

Yield: ~75% (theoretical) .

Mechanistic Insights

Bromination occurs via electrophilic aromatic substitution (EAS), where Br⁺ attacks the electron-rich position 2 of the pyridine ring. The amine group at position 3 directs bromination to the adjacent position 2 through resonance stabilization of the intermediate sigma complex.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (e.g., DCM, DMF) and moderately soluble in acetic acid.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the amine group.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.02 (s, 1H, H-4), 3.45 (br s, 2H, NH₂), 2.37 (s, 3H, CH₃-5), 2.13 (s, 3H, CH₃-6) .

  • Mass Spectrometry: Molecular ion peak at m/z 201.06 (M⁺), with fragments at 122 (loss of Br) and 93 (loss of NH₂).

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions:

C₇H₉BrN₂+NaOCH₃C₇H₉N₂OCH₃+NaBr\text{C₇H₉BrN₂} + \text{NaOCH₃} \rightarrow \text{C₇H₉N₂OCH₃} + \text{NaBr}

This reaction produces 2-methoxy-5,6-dimethylpyridin-3-amine, a precursor for pharmaceuticals.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives:

C₇H₉BrN₂+ArB(OH)₂Pd(PPh₃)₄C₇H₉N₂Ar+B(OH)₃\text{C₇H₉BrN₂} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₇H₉N₂Ar} + \text{B(OH)₃}

These products are valuable in materials science and drug design.

Applications in Pharmaceutical Research

Kinase Inhibition

Structural analogs of 2-bromo-5,6-dimethylpyridin-3-amine exhibit inhibitory activity against PI3Kα (phosphoinositide 3-kinase alpha), a target in oncology. The bromine atom enhances binding to the kinase’s hydrophobic pocket.

Antimicrobial Agents

Methyl and amine groups contribute to membrane penetration, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) at MIC values of 8–16 µg/mL.

Industrial and Material Science Applications

Agrochemical Intermediates

The compound serves as a precursor to herbicides and fungicides. For example, coupling with chloropyrimidines yields dual-action agrochemicals with broad-spectrum activity.

Coordination Chemistry

Transition metal complexes (e.g., with Cu²⁺ or Pd²⁺) exhibit catalytic activity in C–N bond-forming reactions, relevant to fine chemical synthesis.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Pyridine Derivatives

CompoundSubstituentsKey Applications
2-Bromo-5,6-dimethylpyridin-3-amineBr, NH₂, 5-CH₃, 6-CH₃Drug discovery, catalysis
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amineBr, Cl, 4-CH₃, 6-CH₃Antimicrobial agents
2,4-Dimethylpyridin-3-amineNH₂, 2-CH₃, 4-CH₃Synthesis intermediates

The dual methyl groups at positions 5 and 6 in 2-bromo-5,6-dimethylpyridin-3-amine provide superior steric shielding compared to mono-methyl analogs, enhancing stability in reactive environments .

Challenges and Future Directions

Synthetic Scalability

Current bromination methods require optimization for industrial-scale production. Continuous flow reactors could improve yield and reduce waste.

Biological Profiling

In vivo toxicity and pharmacokinetic studies are needed to validate preclinical potential. Computational modeling suggests favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

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